molecular formula C19H17N5O3S B2481554 N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1020975-61-4

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2481554
CAS No.: 1020975-61-4
M. Wt: 395.44
InChI Key: SXWLPNNBWNNMOL-UHFFFAOYSA-N
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Description

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a synthetic compound with a unique chemical structure combining triazolo-pyridazin and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis: : This compound can be synthesized through a multi-step process. Starting from a triazolo-pyridazin precursor, it involves the reaction with phenyl derivatives under specific conditions to form the triazolo-pyridazin ring. Further reaction with 2-chloroethylbenzenesulfonamide under alkaline conditions results in the final product.

  • Reaction Conditions: : The reactions typically require a controlled temperature environment, usually between 60-80°C, and may involve solvents like dichloromethane or ethanol to facilitate the reaction process.

Industrial Production Methods

  • Scale-Up Processes: : Industrial synthesis of this compound requires optimization of reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis or catalytic processes can be employed to scale up production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under oxidative conditions, N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide can form sulfoxides or sulfones.

  • Reduction: : This compound can undergo reduction reactions to form corresponding amino derivatives.

  • Substitution: : It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or acids.

Common Reagents and Conditions

  • Reagents: : Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various bases for substitution reactions.

  • Conditions: : Typical conditions include controlled temperatures, specific pH ranges, and the use of solvents like acetonitrile or water to enhance reaction rates.

Major Products

  • Oxidation Products: : Formation of sulfoxides or sulfones.

  • Reduction Products: : Amino derivatives.

  • Substitution Products: : Various substituted benzenesulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound's unique structure makes it an effective catalyst in certain organic reactions.

  • Material Science: : Used in the synthesis of advanced materials with specific electronic properties.

Biology

  • Enzyme Inhibition: : Functions as a potent inhibitor of certain enzymes, making it a valuable tool in biochemical research.

  • Drug Development: : Investigated for its potential as a lead compound in the development of new pharmaceuticals.

Medicine

  • Therapeutic Agents: : Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry

  • Chemical Intermediates: : Used in the production of various chemical intermediates essential for different industrial applications.

Comparison with Similar Compounds

  • Unique Features: : The combination of the triazolo-pyridazin and benzenesulfonamide moieties in N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide imparts unique chemical and biological properties not commonly found in similar compounds.

  • Similar Compounds: : Similar compounds include other triazolo-pyridazin derivatives and benzenesulfonamide-based molecules. Each of these compounds has its own set of properties, but the unique structure of our compound often translates to distinct advantages in specific applications.

Properties

IUPAC Name

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c25-28(26,16-9-5-2-6-10-16)20-13-14-27-18-12-11-17-21-22-19(24(17)23-18)15-7-3-1-4-8-15/h1-12,20H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWLPNNBWNNMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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